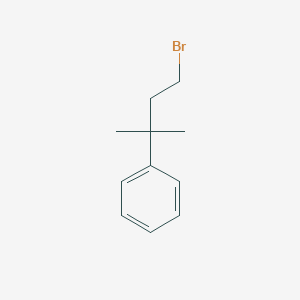

(4-ブロモ-2-メチルブタン-2-イル)ベンゼン

概要

説明

(4-Bromo-2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C₁₁H₁₅Br It is a derivative of benzene, where a bromine atom is attached to the fourth carbon of the benzene ring, and a 2-methylbutan-2-yl group is attached to the second carbon

科学的研究の応用

(4-Bromo-2-methylbutan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

作用機序

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.

Mode of Action

(4-Bromo-2-methylbutan-2-yl)benzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . The mechanism involves two steps :

This mechanism maintains the aromaticity of the benzene ring throughout the reaction .

生化学分析

Biochemical Properties

(4-Bromo-2-methylbutan-2-yl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of intermediates that are crucial for further biochemical processes. The compound’s bromine atom acts as an electrophile, allowing it to form sigma bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity and function .

Cellular Effects

The effects of (4-Bromo-2-methylbutan-2-yl)benzene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, (4-Bromo-2-methylbutan-2-yl)benzene exerts its effects through electrophilic aromatic substitution. The bromine atom in the compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable intermediates is key to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromo-2-methylbutan-2-yl)benzene have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are dependent on the stability and degradation rate of the compound in the experimental setup .

Dosage Effects in Animal Models

The effects of (4-Bromo-2-methylbutan-2-yl)benzene vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

(4-Bromo-2-methylbutan-2-yl)benzene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (4-Bromo-2-methylbutan-2-yl)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of (4-Bromo-2-methylbutan-2-yl)benzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it needs to interact with specific biomolecules within these compartments to exert its biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbutan-2-yl)benzene typically involves the bromination of 2-methylbutan-2-ylbenzene. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of (4-Bromo-2-methylbutan-2-yl)benzene may involve large-scale bromination reactors where the reaction parameters such as temperature, pressure, and bromine concentration are meticulously controlled to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions: (4-Bromo-2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:

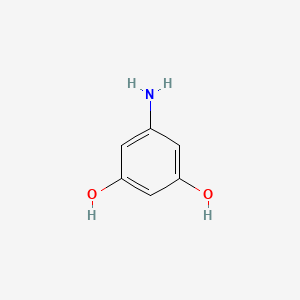

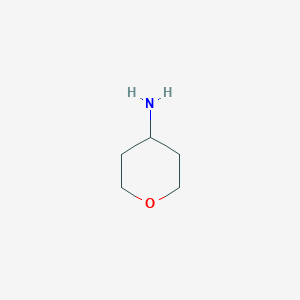

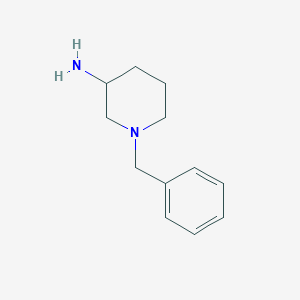

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

Substitution: Formation of phenols, nitriles, or amines.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 2-methylbutan-2-ylbenzene.

類似化合物との比較

(4-Chloro-2-methylbutan-2-yl)benzene: Similar structure with a chlorine atom instead of bromine.

(4-Fluoro-2-methylbutan-2-yl)benzene: Similar structure with a fluorine atom instead of bromine.

(4-Iodo-2-methylbutan-2-yl)benzene: Similar structure with an iodine atom instead of bromine.

Uniqueness: (4-Bromo-2-methylbutan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

特性

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBMCTHMOSBLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288140 | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-97-3 | |

| Record name | NSC54366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

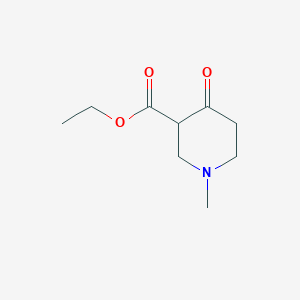

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。